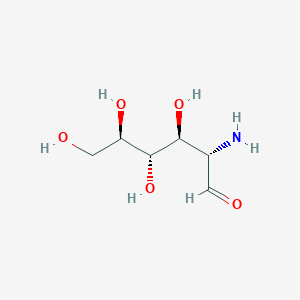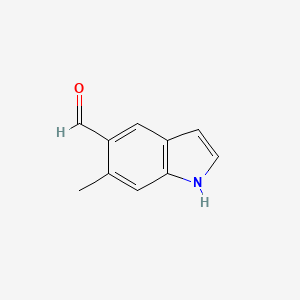![molecular formula C32H16Cu2N6Na4O16S4 B12845431 Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper,[tetrahydrogen 6,6’-[(3,3’-dihydroxy-4,4’-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. The compound’s structure includes multiple sulfonate groups, making it highly soluble in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper,[tetrahydrogen 6,6’-[(3,3’-dihydroxy-4,4’-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt involves several steps:
Diazotization: The process begins with the diazotization of 3,3’-dihydroxy-4,4’-biphenylylene. This involves treating the compound with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Complexation with Copper: The resulting azo compound is then complexed with copper ions to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Copper,[tetrahydrogen 6,6’-[(3,3’-dihydroxy-4,4’-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of copper.
Reduction: It can be reduced to break the azo bonds, leading to the formation of amines.
Substitution: The sulfonate groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used to cleave the azo bonds.
Substitution: Nucleophiles like hydroxide ions can replace the sulfonate groups under basic conditions.
Major Products
Oxidation: Various copper oxides and hydroxides.
Reduction: Amines and other aromatic compounds.
Substitution: Hydroxylated derivatives and other substituted products.
Applications De Recherche Scientifique
Copper,[tetrahydrogen 6,6’-[(3,3’-dihydroxy-4,4’-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo groups and sulfonate groups facilitate the binding to metal ions, which can then participate in various biochemical and chemical processes. The molecular targets include enzymes and other proteins that interact with metal ions, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrasodium 6,6’-[(3,3’-dimethyl-4,4’-biphenyldiyl)di-2,1-diazenediyl]bis(4-amino-5-hydroxy-1,3-naphthalenedisulfonate)
- Tetrasodium 6,6’-[(3,3’-dimethoxybiphenyl-4,4’-diyl)di(E)diazene-2,1-diyl]bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate)
Uniqueness
Copper,[tetrahydrogen 6,6’-[(3,3’-dihydroxy-4,4’-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt is unique due to its specific structure, which includes both hydroxyl and sulfonate groups, providing it with high solubility and stability. Its ability to form stable complexes with copper ions also distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C32H16Cu2N6Na4O16S4 |
|---|---|
Poids moléculaire |
1087.8 g/mol |
Nom IUPAC |
dicopper;tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-oxido-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-29-25(57(49,50)51)11-23(55(43,44)45)15-3-7-19(31(41)27(15)29)37-35-17-5-1-13(9-21(17)39)14-2-6-18(22(40)10-14)36-38-20-8-4-16-24(56(46,47)48)12-26(58(52,53)54)30(34)28(16)32(20)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8 |
Clé InChI |
RTXWGCFBOYSLIQ-UHFFFAOYSA-F |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-])N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)
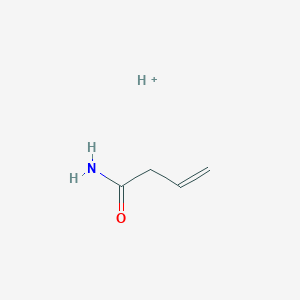


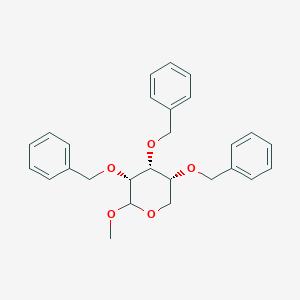

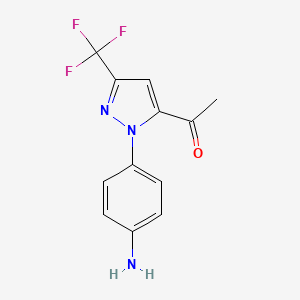
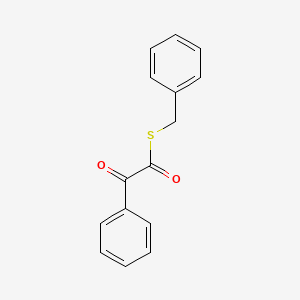

![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
